![molecular formula C15H17NO2 B2610489 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone CAS No. 928708-02-5](/img/structure/B2610489.png)
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2,5-dimethylpyrrole and phenylacetone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylacetone . This intermediate is then reacted with boron trimethyl under reducing conditions to yield the final product .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a phenyl ring attached to the pyrrole ring via an ethanone linker .Chemical Reactions Analysis
The compound has been found to undergo various chemical reactions. For instance, it has been shown to react with ethanol during recrystallization .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .Scientific Research Applications
Antimicrobial Applications
One notable application of pyrrole derivatives involves their synthesis for antimicrobial purposes. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The synthesis involved cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions. The antimicrobial activity data revealed that these derivatives possess good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. Interestingly, the introduction of a methoxy group in the structure increased the activity, highlighting the chemical's potential as a template for new antimicrobial agents (Hublikar et al., 2019).
Material Science and Chemistry
In material science, pyrrole derivatives have been utilized in the synthesis of conducting polymers. A series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole were synthesized through chemical and electrochemical polymerization. These polymers exhibited good thermal stability and varying electrical conductivities based on the substituents on the N-substituted benzene ring. This research shows the versatility of pyrrole derivatives in developing materials with potential electronic applications (Pandule et al., 2014).
Structural and Chemical Studies
Furthermore, pyrrole derivatives have been explored for their structural characteristics. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, was determined. This study provides insights into the molecular geometry and potential applications of pyrrole derivatives in crystallography and molecular design (Rao et al., 2014).
Antioxidant and Radical Scavenging Activities
The effect of donor and acceptor groups on the radical scavenging activity of phenol and its derivatives, including pyrrole-based compounds, has been studied using density functional theory. This research helps understand the molecular properties and antioxidant capabilities of these compounds, further demonstrating their potential in pharmaceutical and nutraceutical applications (Al‐Sehemi & Irfan, 2017).
Synthesis and Chemical Characterization
Additionally, the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives showcase the broad application of pyrrole-based compounds in synthetic chemistry. These derivatives open avenues for novel organic compounds with potential applications in drug development, materials science, and beyond (Mabkhot et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-11(2)16(10)14-9-13(12(3)17)7-8-15(14)18-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFGQSKWMTTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

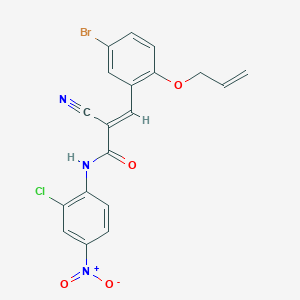
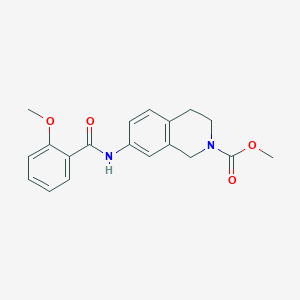
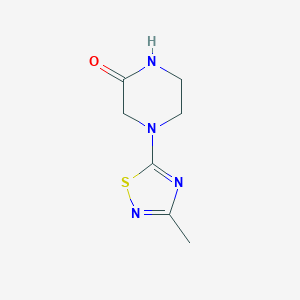

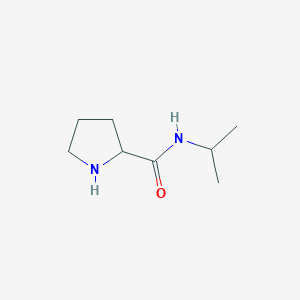
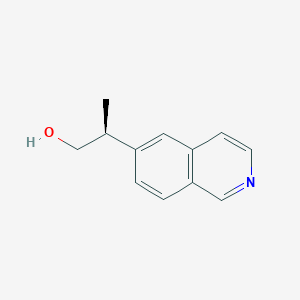
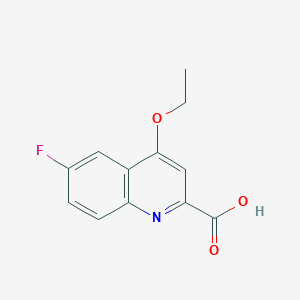
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)